molecular formula C38H54O9 B14022597 4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol] CAS No. 921201-70-9

4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol]

Cat. No.: B14022597
CAS No.: 921201-70-9
M. Wt: 654.8 g/mol
InChI Key: FMDWWBYZCPQRAE-UHFFFAOYSA-N
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Description

4,4',4''-(Ethane-1,1,1-triyl)tris[2,6-bis(ethoxymethyl)phenol] (CAS 1092372-02-5), also designated as AGS-499, is a triarylethane derivative with a central ethane-1,1,1-triyl core connected to three phenolic rings. Each phenolic ring is substituted at the 2- and 6-positions with ethoxymethyl (-CH2OCH2CH3) groups. Its molecular formula is C32H42O9, and it exhibits a molecular weight of 594.68 g/mol .

Properties

CAS No.

921201-70-9

Molecular Formula

C38H54O9

Molecular Weight

654.8 g/mol

IUPAC Name

4-[1,1-bis[3,5-bis(ethoxymethyl)-4-hydroxyphenyl]ethyl]-2,6-bis(ethoxymethyl)phenol

InChI

InChI=1S/C38H54O9/c1-8-42-20-26-14-32(15-27(35(26)39)21-43-9-2)38(7,33-16-28(22-44-10-3)36(40)29(17-33)23-45-11-4)34-18-30(24-46-12-5)37(41)31(19-34)25-47-13-6/h14-19,39-41H,8-13,20-25H2,1-7H3

InChI Key

FMDWWBYZCPQRAE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=CC(=C1O)COCC)C(C)(C2=CC(=C(C(=C2)COCC)O)COCC)C3=CC(=C(C(=C3)COCC)O)COCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) typically involves the reaction of 2,6-bis(ethoxymethyl)phenol with a suitable ethane-1,1,1-triyl precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a catalyst to facilitate the formation of the triyl linkage. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones under the influence of strong oxidizing agents.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials such as resins and coatings.

Mechanism of Action

The mechanism of action of 4,4,4-(ETHANE-1,1,1-TRIYL)TRIS(2,6-BIS(ETHOXYMETHYL)PHENOL) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares AGS-499 with key analogs:

Compound Name Molecular Formula CAS Substituents Key Applications/Properties References
AGS-499 (Target Compound) C32H42O9 1092372-02-5 2,6-bis(ethoxymethyl)phenol Potential polymer stabilizer, R&D
4,4',4''-(Ethan-1,1,1-triyl)triphenol C20H18O3 405-800-7 Unsubstituted phenolic -OH groups Intermediate for resins, toxicology studies
4,4′-Ethylenebis(2,6-di-tert-butylphenol) C34H52O2 1835-15-0 2,6-di-tert-butylphenol Antioxidant in plastics, fuels
1,1,1-Tris(4-hydroxyphenyl)ethane C20H18O3 27955-94-8 4-hydroxyphenyl groups Thermochromic pigments, MOF linkers
Key Observations:

Substituent Effects: AGS-499’s ethoxymethyl groups reduce hydrogen-bonding capacity compared to hydroxylated analogs like 4,4',4''-(Ethan-1,1,1-triyl)triphenol, likely lowering aqueous toxicity and enhancing lipid solubility . The tert-butyl groups in 4,4′-Ethylenebis(2,6-di-tert-butylphenol) provide superior steric hindrance, making it a more effective antioxidant in high-temperature applications . Unsubstituted phenolic -OH groups (e.g., in 1,1,1-Tris(4-hydroxyphenyl)ethane) facilitate hydrogen bonding, enabling use in metal-organic frameworks (MOFs) and inclusion compounds .

AGS-499’s ethoxymethyl groups may reduce bioavailability and acute toxicity, as seen in silico models comparing BPA alternatives .

Thermal and Chemical Stability

  • AGS-499: Ethoxymethyl groups likely improve thermal stability over hydroxylated analogs, as ether linkages are less prone to oxidation. However, it may be less stable than tert-butyl-substituted compounds like 4,4′-Ethylenebis(2,6-di-tert-butylphenol), which resist degradation up to 300°C .
  • 1,1,1-Tris(4-hydroxyphenyl)ethane: Demonstrates moderate stability in MOFs but requires protective handling due to phenolic -OH reactivity .

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